molecular formula C25H26N2O2 B5176180 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5176180
M. Wt: 386.5 g/mol
InChI Key: RTFQZYLEROHMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as BDT, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. BDT is a member of the tricyclic azepine family of compounds and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to bind to the GABA-A receptor, a protein involved in neurotransmission.
Biochemical and Physiological Effects:
11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound is cytotoxic to a range of cancer cell lines, including breast, lung, and colon cancer cells. 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is its broad range of biological activities, which make it a potentially useful tool for studying various cellular processes. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Another area of interest is the study of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves several steps, starting with the reaction of 3-bromoanisole with benzylamine to form 3-(benzyloxy)aniline. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran to form the tricyclic azepine core structure. The final step involves the introduction of a diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one moiety through a series of reactions, resulting in the formation of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one.

Scientific Research Applications

11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

11-[(3-phenylmethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25-11-5-10-24-22-12-21(16-27(24)25)15-26(17-22)14-20-8-4-9-23(13-20)29-18-19-6-2-1-3-7-19/h1-11,13,21-22H,12,14-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQZYLEROHMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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